molecular formula C10H12FN3O2 B3094859 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid CAS No. 1261229-85-9

1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid

Cat. No.: B3094859
CAS No.: 1261229-85-9
M. Wt: 225.22 g/mol
InChI Key: ILGZYHVUMZANCR-UHFFFAOYSA-N
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Description

1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C10H12FN3O2 and a molecular weight of 225.22 g/mol . This compound is characterized by the presence of a fluoropyrimidine moiety attached to a piperidine ring, which is further substituted with a carboxylic acid group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Preparation Methods

The synthesis of 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluoropyrimidine Intermediate: The starting material, a pyrimidine derivative, undergoes fluorination to introduce the fluorine atom at the 5-position.

    Piperidine Ring Formation: The fluoropyrimidine intermediate is then reacted with a piperidine derivative under specific conditions to form the piperidine ring.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for quality control .

Chemical Reactions Analysis

1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed .

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety can interact with nucleic acids and enzymes, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes, making it a valuable tool in the study of biochemical pathways and the development of therapeutic agents .

Properties

IUPAC Name

1-(5-fluoropyrimidin-2-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3O2/c11-8-5-12-10(13-6-8)14-3-1-7(2-4-14)9(15)16/h5-7H,1-4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGZYHVUMZANCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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